2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Description
The compound “2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a chloro-fluoro phenyl group, and an imidazo[1,2-b]pyridazine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For example, tert-butyl groups can be introduced through reactions with isobutene . Chloro-fluoro phenyl groups can be introduced through halogenation reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tert-butyl group is a branched alkyl group, the chloro-fluoro phenyl group is a halogenated aromatic ring, and the imidazo[1,2-b]pyridazine group is a fused heterocyclic ring system .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The tert-butyl group is generally quite stable but can undergo reactions under certain conditions . The chloro-fluoro phenyl group can participate in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, tert-butyl groups are generally hydrophobic and could impact the solubility of the compound . The presence of halogens and nitrogen in the molecule could also affect its properties .Mechanism of Action
Target of Action
The compound “2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a derivative of imidazole and indole , which are known to bind with high affinity to multiple receptors . These targets play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
The mode of action of this compound is likely related to its interaction with its targets. Imidazole derivatives are known to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . This allows them to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, indole derivatives have been found to influence pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis progression, diabetes management, malaria infection, cholinesterase activity, and more .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
The result of the compound’s action would be the modulation of the biological activities associated with its targets. For example, if the compound targets receptors involved in inflammation, its action could potentially lead to anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility could be affected by the pH of the environment . Additionally, factors such as temperature, presence of other substances, and specific conditions within the body could also influence the compound’s action.
Properties
IUPAC Name |
2-tert-butyl-N-(4-chloro-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN4O/c1-17(2,3)14-9-23-15(21-14)7-6-13(22-23)16(24)20-12-5-4-10(18)8-11(12)19/h4-9H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWSTCUOZNRYHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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